3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Overview
Description
“3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride” is a chemical compound with the molecular formula C8H18Cl2N2O3S and a molecular weight of 293.21 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.21 . Other physical and chemical properties like boiling point and storage conditions are not specified .Scientific Research Applications
Synthesis and Reaction Studies
Researchers have investigated the synthesis and reactions of compounds related to "3-Hydroxy-4-(piperazin-1-yl)-1lambda^6-thiolane-1,1-dione dihydrochloride," focusing on the development of new synthetic routes and the characterization of the resulting compounds. For instance, Shin et al. (1983) explored the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide, leading to derivatives with potential biological activities (Shin et al., 1983).
Antifungal and Antitumor Activities
Compounds structurally related to "3-Hydroxy-4-(piperazin-1-yl)-1lambda^6-thiolane-1,1-dione dihydrochloride" have been synthesized and evaluated for their potential antifungal and antitumor activities. Volkova et al. (2020) reported on a novel potential antifungal compound, demonstrating its solubility thermodynamics and partitioning processes in biologically relevant solvents, suggesting potential applications in the treatment of fungal infections (Volkova et al., 2020). Additionally, Mancilla et al. (2002) discussed the synthesis and characterization of piperazine-2,6-diones, highlighting their antitumor activity against various cancer cell lines, emphasizing the therapeutic potential of these compounds (Mancilla et al., 2002).
Luminescent Properties and Photo-induced Electron Transfer
The study of luminescent properties and photo-induced electron transfer in compounds with piperazine substituents, such as Gan et al. (2003) investigated, could lead to applications in materials science and photophysics. They synthesized novel piperazine substituted naphthalimide model compounds and explored their luminescent properties, providing insights into the potential use of these compounds in the development of new luminescent materials (Gan et al., 2003).
properties
IUPAC Name |
1,1-dioxo-4-piperazin-1-ylthiolan-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.2ClH/c11-8-6-14(12,13)5-7(8)10-3-1-9-2-4-10;;/h7-9,11H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCLJEPUZAFCRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CS(=O)(=O)CC2O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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